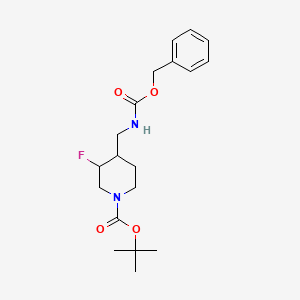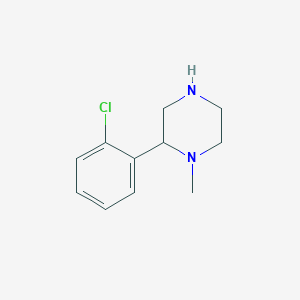
2-(2-Chlorphenyl)-1-methylpiperazin
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Chalkonderivaten
2-(2-Chlorphenyl)-1-methylpiperazin: kann zur Synthese von Chalkonderivaten verwendet werden. Chalkone sind bekannt für ihre umfangreichen pharmakologischen Eigenschaften, darunter antimikrobielle, antifungale und Antikrebsaktivitäten . Die Verbindung kann als Vorläufer oder Zwischenprodukt bei der Herstellung von Chalkonverbindungen dienen, die eine breite Palette biologischer Wirkungen zeigen.
Antimikrobielle Anwendungen
Forschungen zeigen, dass Chalkonderivate, die mit Verbindungen wie This compound synthetisiert werden, signifikante antimikrobielle Eigenschaften besitzen . Diese Derivate können so konzipiert werden, dass sie spezifische mikrobielle Stoffwechselwege angreifen, wodurch möglicherweise Antibiotikaresistenzen überwunden und die Wirksamkeit antibakterieller Behandlungen verbessert werden.
Entzündungshemmende Eigenschaften
Chalkonverbindungen, die aus This compound gewonnen werden, haben sich als entzündungshemmend erwiesen. Sie können möglicherweise potenter sein als Referenzmedikamente wie Indomethacin und Ibuprofen, was auf eine vielversprechende Möglichkeit zur Entwicklung neuer entzündungshemmender Wirkstoffe hindeutet .
Krebsforschung
Die strukturelle Flexibilität von This compound ermöglicht die Herstellung von Chalkonderivaten mit potenziellen Antikrebswirkungen. Diese Derivate können auf ihre Fähigkeit untersucht werden, das Wachstum von Krebszellen zu hemmen, und könnten zur Entwicklung neuartiger Antikrebsmedikamente führen .
Enzyminhibition
Chalkonderivate, die aus This compound synthetisiert werden, können als Enzyminhibitoren wirken. Indem sie spezifische Enzyme innerhalb biologischer Stoffwechselwege angreifen, können diese Verbindungen zur Untersuchung von Krankheitsmechanismen oder zur Entwicklung therapeutischer Mittel eingesetzt werden .
Antifungale und antivirale Forschung
Die Derivate der Verbindung haben sich in der antifungalen und antiviralen Forschung als vielversprechend erwiesen. Ihre Fähigkeit, in den Lebenszyklus von Pilzen und Viren einzugreifen, macht sie wertvoll für die Erforschung von Infektionskrankheiten und die Entwicklung neuer Behandlungen .
Chemisches Zwischenprodukt für heterozyklische Verbindungen
Die Verbindung dient als chemisches Zwischenprodukt für die Synthese verschiedener heterozyklischer Verbindungen. Diese Heterocyclen haben vielfältige Anwendungen in der Pharmazie, Agrochemie und Farbstoffen, wodurch This compound zu einer wertvollen Einheit in der organischen Synthese wird .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .
Biochemical Pathways
For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .
Action Environment
For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQLULJKCTVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



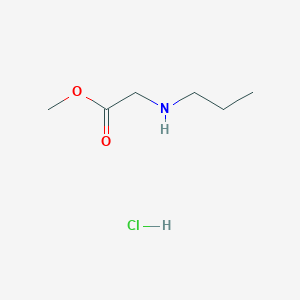

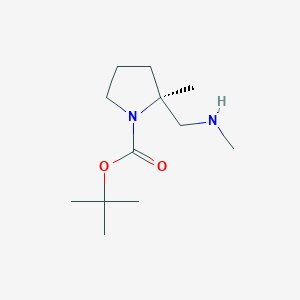

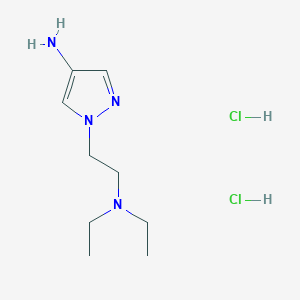
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

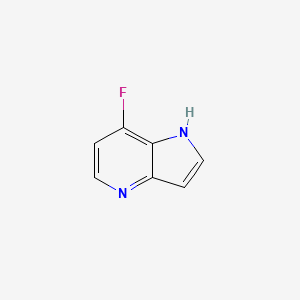
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)

![8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride](/img/structure/B1457424.png)
